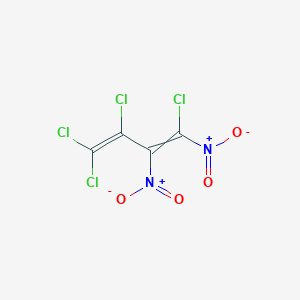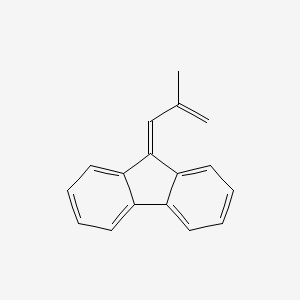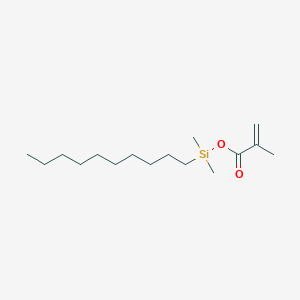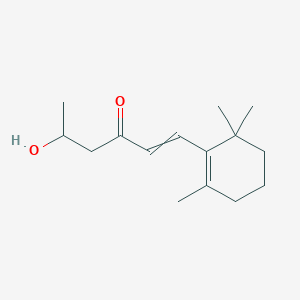![molecular formula C8H8ClN B14309876 N-[(4-Methylphenyl)methylidene]hypochlorous amide CAS No. 112129-05-2](/img/structure/B14309876.png)
N-[(4-Methylphenyl)methylidene]hypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-4-methylbenzenemethanimine is an organic compound characterized by the presence of a chloro group attached to a nitrogen atom, which is further bonded to a 4-methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methylbenzenemethanimine typically involves the chlorination of 4-methylbenzenemethanimine. This can be achieved by reacting 4-methylbenzenemethanimine with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methylbenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: N-Chloro-4-methylbenzenemethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-4-methylbenzenemethanone.
Reduction: Reduction of the chloro group can yield 4-methylbenzenemethanimine.
Substitution: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methylbenzenemethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: N-chloro-4-methylbenzenemethanone.
Reduction: 4-methylbenzenemethanimine.
Substitution: 4-methylbenzenemethanol.
Aplicaciones Científicas De Investigación
N-Chloro-4-methylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Chloro-4-methylbenzenemethanimine involves the interaction of the chloro group with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparación Con Compuestos Similares
- N-Chloro-4-methylbenzenemethanamine
- N-Chloro-4-methylbenzenemethanone
- 4-Methylbenzenemethanimine
Comparison: N-Chloro-4-methylbenzenemethanimine is unique due to the presence of the chloro group attached to the nitrogen atom, which imparts distinct reactivity compared to similar compounds. For example, N-Chloro-4-methylbenzenemethanamine has a similar structure but lacks the imine functionality, resulting in different chemical behavior. Similarly, N-Chloro-4-methylbenzenemethanone has a carbonyl group instead of an imine, leading to different reactivity patterns.
Propiedades
Número CAS |
112129-05-2 |
|---|---|
Fórmula molecular |
C8H8ClN |
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
N-chloro-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C8H8ClN/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3 |
Clave InChI |
GUCKYHLPLNNQJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)


![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)



